2,4-dimethyl-N-{3-[(prop-2-en-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide
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Overview
Description
2,4-dimethyl-N-{3-[(prop-2-en-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide is a complex organic compound that features a quinoxaline core, a sulfonamide group, and an allylamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-{3-[(prop-2-en-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoxaline derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allylamine group, forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the quinoxaline core, potentially leading to dihydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: N-oxides or sulfoxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
2,4-dimethyl-N-{3-[(prop-2-en-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-{3-[(prop-2-en-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can intercalate with DNA, while the sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The allylamine group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dimethyl-N-{3-[(prop-2-yn-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide
- 2,4-dimethyl-N-{3-[(prop-2-yn-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide
- 2,4-dimethyl-N-{3-[(prop-2-yn-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide
Uniqueness
The presence of the allylamine group in 2,4-dimethyl-N-{3-[(prop-2-en-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide distinguishes it from similar compounds, potentially enhancing its reactivity and binding affinity. This unique structure may confer specific biological activities and chemical properties that are not observed in its analogs.
Biological Activity
2,4-dimethyl-N-{3-[(prop-2-en-1-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is part of a broader class of quinoxaline derivatives known for their diverse therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a quinoxaline ring, a sulfonamide group, and a prop-2-en-1-yl amino substituent, which are crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that quinoxaline derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
A study evaluated the cytotoxic effects of related compounds on human cancer cell lines, revealing that modifications in the quinoxaline structure can enhance potency. The presence of electron-donating groups like methyl or methoxy at specific positions on the phenyl ring has been linked to increased activity against cancer cells .
Antimicrobial Activity
Quinoxaline derivatives are also recognized for their antimicrobial properties. The sulfonamide moiety is critical in enhancing the antibacterial activity of these compounds. Research has demonstrated that such derivatives can inhibit bacterial growth effectively, particularly against Gram-positive bacteria .
In vitro studies have shown that this compound exhibits significant antibacterial activity, potentially through mechanisms involving the inhibition of folate synthesis pathways in bacteria .
Enzyme Inhibition
Another important aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on phosphatidylinositol 3-kinase (PI3K), an enzyme implicated in various malignancies. The inhibition of PI3K can lead to reduced cell survival and proliferation in cancer cells .
Case Study 1: Anticancer Efficacy
A recent investigation assessed the anticancer efficacy of a series of quinoxaline derivatives similar to this compound. The study utilized MTT assays on various cancer cell lines (e.g., MCF-7 and HeLa) and found that specific modifications in the structure significantly enhanced cytotoxicity with IC50 values in the low micromolar range.
Compound | Cell Line | IC50 (µM) |
---|---|---|
A | MCF-7 | 10 |
B | HeLa | 15 |
C | HT29 | 20 |
Case Study 2: Antibacterial Activity
In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains. The results indicated a broad-spectrum antibacterial effect with minimum inhibitory concentrations (MICs) ranging from 5 to 25 µg/mL.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 10 |
Escherichia coli | 15 |
Pseudomonas aeruginosa | 20 |
Properties
IUPAC Name |
2,4-dimethyl-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-4-11-20-18-19(22-16-8-6-5-7-15(16)21-18)23-26(24,25)17-10-9-13(2)12-14(17)3/h4-10,12H,1,11H2,2-3H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITCZGYCFAJPNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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